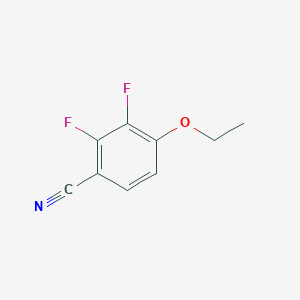

4-Ethoxy-2,3-difluorobenzonitrile

説明

Significance of Fluorinated Aromatic Nitriles in Contemporary Organic Synthesis

Fluorinated aromatic nitriles represent a critically important class of compounds in contemporary organic synthesis. The incorporation of fluorine atoms into an aromatic nitrile framework imparts a range of desirable properties. Fluorine, being the most electronegative element, can significantly alter the electronic nature of the aromatic ring, influencing its reactivity and stability. numberanalytics.com This can lead to enhanced thermal and metabolic stability in the final products, a feature highly sought after in the development of pharmaceuticals and agrochemicals. numberanalytics.comrsc.org

The nitrile group itself is a versatile functional group, capable of being transformed into a variety of other functionalities such as amines, carboxylic acids, and tetrazoles. numberanalytics.comnih.gov This versatility, coupled with the unique properties endowed by fluorine substitution, makes fluorinated aromatic nitriles powerful tools for synthetic chemists. numberanalytics.com They serve as key intermediates in the construction of a wide array of bioactive molecules and advanced materials. numberanalytics.comnumberanalytics.com For instance, the presence of fluorine can modulate the lipophilicity and binding affinity of a drug molecule, thereby improving its pharmacokinetic and pharmacodynamic profile. rsc.org

Overview of the Academic Research Landscape for 4-Ethoxy-2,3-difluorobenzonitrile and its Structural Analogs

The academic research landscape surrounding this compound and its structural analogs is dynamic and expanding. A significant portion of the research focuses on the development of efficient synthetic methodologies for these compounds and their subsequent utilization in the synthesis of novel organic materials and biologically active compounds.

Structural analogs, such as 3-Fluoro-4-ethoxybenzonitrile and 3-Ethoxy-2,4-difluorobenzonitrile, are also actively investigated to understand structure-activity relationships. bldpharm.comsigmaaldrich.com The variation in the position of the fluorine and ethoxy groups on the benzonitrile (B105546) core allows for a fine-tuning of the molecule's properties. For example, 2,4-Difluorobenzonitrile is a well-studied analog used in the synthesis of ligands for Organic Light Emitting Diodes (OLEDs) and as a building block for pharmaceutical ingredients. ossila.comchemicalbook.com Research has shown that such compounds can undergo nucleophilic aromatic substitution, making them valuable for creating more complex molecules. ossila.com Another analog, 3,4-Difluorobenzonitrile, is prepared from 3,4-difluorobenzamide (B1297546) and is another example of a key fluorinated benzonitrile intermediate. chemicalbook.com

The table below provides a summary of this compound and some of its notable structural analogs, highlighting their key identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 126162-96-7 | C9H7F2NO | 183.15 |

| 3-Fluoro-4-ethoxybenzonitrile | 1156079-46-7 | C9H8FNO | Not Available |

| 3-Ethoxy-2,4-difluorobenzonitrile | 1017778-32-3 | C9H7F2NO | 183.16 |

| 2,4-Difluorobenzonitrile | 3939-09-1 | C7H3F2N | 139.10 |

| 3,4-Difluorobenzonitrile | 64248-62-0 | C7H3F2N | 139.1 |

| 2,3-Difluorobenzonitrile (B1214704) | 21524-39-0 | C7H3F2N | 139.10 |

The continued exploration of the synthesis and reactivity of this compound and its analogs is expected to yield further advancements in medicinal chemistry and materials science. The development of novel synthetic routes, such as the one-pot method for preparing 4-ethoxy-2,3-difluorophenol (B141254) from 4-ethoxy-2,3-difluorobromobenzene, showcases the ongoing efforts to make these building blocks more accessible for broader applications. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCHMZSUFSRXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560987 | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-96-7 | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126162-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements

Established Synthetic Routes to 4-Ethoxy-2,3-difluorobenzonitrile

The synthesis of this compound can be approached through established chemical transformations, primarily involving the functionalization of precursor molecules.

A primary route to this compound involves the conversion of the corresponding aldehyde, 4-Ethoxy-2,3-difluorobenzaldehyde. This transformation from an aldehyde to a nitrile is a well-established process in organic chemistry.

The reaction typically proceeds in two steps:

Formation of an Oxime : The benzaldehyde (B42025) derivative is reacted with hydroxylamine (B1172632) (NH₂OH) to form an intermediate benzaldoxime (B1666162) (C₆H₅CH=NOH). tardigrade.in

Dehydration of the Oxime : The formed oxime is then dehydrated to yield the benzonitrile (B105546). tardigrade.in Common dehydrating agents for this step include acetic anhydride, phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).

One-pot methods have also been developed to streamline this process, avoiding the isolation of the intermediate oxime. rsc.org These methods can be catalyzed by various agents, including ionic liquids, which can facilitate both the oximation and the subsequent dehydration, often leading to high yields and simplified purification. rsc.orgresearchgate.net For instance, the use of an ionic liquid derived from hydroxylamine can result in a 100% conversion of benzaldehyde to benzonitrile under specific conditions. rsc.org

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Oximation | Hydroxylamine (NH₂OH) | Benzaldoxime | tardigrade.in |

| Dehydration | Acetic Anhydride, PCl₅, SOCl₂ | Benzonitrile | |

| One-Pot Synthesis | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (Ionic Liquid) | Benzonitrile | rsc.orgresearchgate.net |

The synthesis of precursors, such as 4-Ethoxy-2,3-difluorophenol (B141254), is crucial for accessing the target benzonitrile. Organometallic reagents play a key role in these pathways. A notable method involves the use of Grignard reagents. google.com

The process can be summarized as follows:

Grignard Reagent Formation : 4-Ethoxy-2,3-difluorobromobenzene is reacted with magnesium metal, initiated by iodine, to form the corresponding Grignard reagent. google.com

Boration and Hydrolysis : The Grignard reagent then reacts with trimethyl borate, followed by hydrolysis with hydrochloric acid, to produce 4-ethoxy-2,3-difluoro phenylboric acid. google.com

Oxidation : The resulting phenylboric acid is oxidized using hydrogen peroxide to yield the 4-Ethoxy-2,3-difluorophenol crude product, which is then purified. google.com

This "one-pot" method is advantageous due to its mild reaction conditions, high yield, and applicability to industrial-scale production. google.com Organolithium compounds are also widely used to generate other organometallic species through a process called transmetalation, where an organic group is transferred from lithium to another metal like zinc or copper. youtube.com

Advanced Strategies for the Synthesis of Fluorinated Benzonitrile Scaffolds

The synthesis of fluorinated benzonitriles benefits from advanced methodologies that allow for precise and efficient introduction of fluorine atoms and nitrile groups onto aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing fluorinated aromatic compounds. core.ac.uk This reaction is particularly effective for aromatic rings that are electron-deficient, often due to the presence of electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups. gaylordchemical.comlibretexts.org

The mechanism involves two main steps:

Nucleophilic Attack : A nucleophile adds to the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. core.ac.uklibretexts.org

Elimination : The leaving group, often a halide, is eliminated, restoring the aromaticity of the ring. core.ac.uklibretexts.org

Fluorine itself can act as a leaving group in SNAr reactions. masterorganicchemistry.com However, the reaction rate is significantly influenced by the position of the electron-withdrawing group relative to the leaving group, with ortho and para positions providing greater stabilization for the intermediate and thus faster reaction rates. libretexts.orgmasterorganicchemistry.com The development of systems using organic superbases like t-Bu-P4 can catalyze SNAr reactions of aryl fluorides, even those without strong electron-withdrawing groups, by activating both the aryl fluoride (B91410) and the nucleophile. acs.org

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Two-step addition-elimination via a Meisenheimer complex. | core.ac.uklibretexts.org |

| Substrate Requirement | Electron-deficient aromatic ring with a good leaving group. | gaylordchemical.comlibretexts.org |

| Activating Groups | Electron-withdrawing groups (-NO₂, -CN) at ortho or para positions. | libretexts.orgmasterorganicchemistry.com |

| Modern Catalysis | Organic superbases (t-Bu-P4) can broaden substrate scope. | acs.org |

Transition metal catalysis has become an indispensable tool for the synthesis of fluorinated organic molecules. nih.govnih.govrsc.org Palladium- and copper-based catalysts are most commonly employed due to their high efficiency and broad functional group tolerance. nih.govnih.govrsc.org

Key strategies include:

Palladium-Catalyzed Cyanation : This method involves the cross-coupling of aryl halides (including chlorides and bromides) or triflates with a cyanide source to introduce the nitrile group. nih.govrsc.orgacs.org The development of specialized ligands and palladacycle precatalysts has overcome previous issues of catalyst poisoning by cyanide, allowing for reactions at lower temperatures and catalyst loadings. nih.govacs.org Non-toxic cyanide sources like K₄[Fe(CN)₆] can be used with these advanced catalyst systems. nih.gov

Catalytic Fluorination : Transition metals can catalyze the introduction of fluorine onto aromatic rings. This can involve the fluorination of C-H bonds or the conversion of other functional groups. nih.govresearchgate.net For example, palladium catalysts can facilitate the fluorination of aryl triflates and bromides. nih.gov Recent advancements have enabled the catalytic C-H fluorination of arenes at room temperature using electrophilic fluorinating reagents like Selectfluor. nih.gov

Halogen-exchange (Halex) fluorination is a specific type of SNAr reaction widely used in industry to produce aryl fluorides from the corresponding aryl chlorides or bromides. wikipedia.orgacsgcipr.org The reaction typically involves heating the aryl halide with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. gaylordchemical.comwikipedia.org

The efficiency of the Halex reaction is highly dependent on the substrate, with electron-poor aromatic systems showing greater reactivity. gaylordchemical.comacsgcipr.org The presence of activating groups like nitro or cyano is often crucial. gaylordchemical.com To improve reaction rates and yields, especially for less activated or multiple halogen exchanges, phase-transfer catalysts are often employed. acsgcipr.orgguidechem.comgoogle.com Microwave-assisted Halex reactions have also been shown to accelerate the process, though they can sometimes lead to side products if not carefully controlled. guidechem.comgoogle.com

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable practices in the chemical industry has spurred research into greener synthetic routes for valuable compounds like this compound. Green chemistry principles focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. In the context of synthesizing this fluorinated aromatic nitrile, key areas of advancement include the adoption of microwave-assisted procedures and the development of more environmentally benign solvent and catalyst systems.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods. nih.govnih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from similar syntheses of fluorinated and aromatic compounds. cas.cnresearchgate.net

Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature increases and uniform heating. cas.cn This can be particularly advantageous for the synthesis of this compound, which likely involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the ethoxy group onto a difluorobenzonitrile precursor. Such reactions can benefit significantly from the accelerated reaction rates offered by microwave heating. nih.gov

Detailed Research Findings:

Research on other microwave-assisted fluorination and SNAr reactions has demonstrated significant improvements over traditional methods. For instance, studies on the fluorination of 1,3-dicarbonyl compounds showed that reactions could be completed in minutes under microwave irradiation, compared to hours with conventional heating, while maintaining high yields. cas.cn Similarly, the synthesis of various heterocyclic compounds under microwave conditions has been shown to be highly efficient. nih.govmdpi.com

A hypothetical comparison of a conventional versus a microwave-assisted synthesis for the ethoxylation step in the formation of this compound is presented below to illustrate the potential advantages.

Table 1: Comparison of Conventional vs. Microwave-Assisted Ethoxylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 12 hours | 10 - 30 minutes |

| Temperature | 120 °C | 120 °C |

| Energy Consumption | High | Significantly Lower |

| Product Yield | Moderate to Good | Good to Excellent |

| By-product Formation | Potential for increased side reactions | Minimized due to shorter reaction time |

This table is a hypothetical representation based on general findings in microwave-assisted organic synthesis and is intended for illustrative purposes.

Development of Sustainable Solvent and Catalyst Systems

The choice of solvents and catalysts plays a crucial role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) and hazardous catalysts. Green chemistry seeks to replace these with more sustainable alternatives.

The synthesis of this compound likely proceeds via two key transformations: the introduction of the nitrile group (cyanation) and the introduction of the ethoxy group (ethoxylation). For both steps, greener solvent and catalyst systems are being actively developed.

Sustainable Solvents:

Traditional SNAr reactions and palladium-catalyzed cyanations often employ dipolar aprotic solvents like DMF, DMAc, or NMP, which are effective but pose environmental and health concerns. acsgcipr.org Research has focused on identifying greener alternatives. Polyethylene glycol (PEG) and its aqueous solutions have been shown to be effective media for nucleophilic aromatic substitutions, offering advantages such as being non-toxic, biodegradable, and recyclable. nih.gov Water itself is being explored as a solvent for SNAr reactions, sometimes with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. rsc.org Bio-based solvents, such as Cyrene™ (dihydrolevoglucosenone), derived from cellulose, are also emerging as potential replacements for conventional dipolar aprotic solvents. acsgcipr.org

Sustainable Catalysts:

For the cyanation step, which typically involves the reaction of an aryl halide with a cyanide source, palladium-based catalysts are common. rsc.orgresearchgate.net Green advancements in this area focus on developing heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thus minimizing metal contamination in the final product and reducing waste. organic-chemistry.org Nickel-catalyzed cyanation reactions are also gaining traction as nickel is a more earth-abundant and less expensive metal than palladium. acs.orgchinesechemsoc.org Furthermore, research into using safer, non-toxic cyanide sources is an active area of investigation. nih.gov

Detailed Research Findings:

Studies have demonstrated the successful application of greener solvent systems in reactions analogous to those required for the synthesis of this compound. For example, the use of PEG-400 as a solvent for nucleophilic aromatic substitution on nitrogen-containing heterocycles resulted in excellent yields within minutes. nih.gov In the realm of catalysis, palladium nanoparticles supported on various materials, including graphene oxide, have been developed as recyclable catalysts for cyanation reactions. rsc.org

Table 2: Examples of Sustainable Solvent and Catalyst Systems for Key Transformations

| Transformation | Conventional System | Sustainable Alternative | Key Advantages |

| Ethoxylation (SNAr) | DMF, DMAc | PEG, Water, Cyrene™ | Reduced toxicity, biodegradability, potential for recycling nih.govrsc.orgacsgcipr.org |

| Cyanation | Homogeneous Pd catalyst | Heterogeneous Pd/C, Ni-based catalysts | Catalyst recyclability, lower cost, reduced metal leaching organic-chemistry.orgacs.org |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactivity of 4-Ethoxy-2,3-difluorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, and this compound is a substrate of particular interest. The reaction proceeds through the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group, typically one of the fluorine atoms in this case. wikipedia.orgmasterorganicchemistry.com

The presence of multiple fluorine atoms on the benzene (B151609) ring is crucial for its activation towards nucleophilic attack. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov Furthermore, the nitrile group (-CN) acts as a strong electron-withdrawing group through both inductive and resonance effects (-M effect), further activating the ring. masterorganicchemistry.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups, such as fluorine and nitrile, stabilizes this anionic intermediate, thereby accelerating the reaction. wikipedia.orgresearchgate.net The order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is contrary to the trend in SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate, making the carbon atom more susceptible to nucleophilic attack.

The substitution pattern on this compound presents an interesting case for regioselectivity in SNAr reactions. The aromatic ring has two potential leaving groups (the fluorine atoms at positions 2 and 3) and is influenced by the directing effects of the nitrile, ethoxy, and the fluorine substituents themselves.

The nitrile group is a powerful para-director for nucleophilic attack. nih.gov This means it strongly activates the position para to it (position 4, which bears the ethoxy group) and, to a lesser extent, the ortho positions (positions 2 and 6; in this case, position 2). The fluorine atoms themselves are ortho, para-directing for nucleophilic attack. The ethoxy group at position 4 is an electron-donating group, which generally deactivates the ring towards nucleophilic attack, but its influence is overcome by the strongly activating fluorine and nitrile groups.

Considering these factors, nucleophilic attack is most likely to occur at the carbon atom that is most activated and sterically accessible. The fluorine at position 2 is ortho to the strongly activating nitrile group. The fluorine at position 3 is meta to the nitrile group. Therefore, the C-2 position is electronically more favored for nucleophilic attack than the C-3 position. Steric hindrance from the adjacent ethoxy group at C-4 might slightly disfavor attack at C-3. Thus, substitution of the fluorine at the C-2 position is the predicted major pathway. stackexchange.comlibretexts.org

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Attack | Activating/Deactivating Groups | Predicted Outcome |

| C-2 | Ortho to -CN, Para to -F (at C-5 implied) | Major Product |

| C-3 | Meta to -CN, Ortho to -OEt | Minor Product or not formed |

This table is based on established principles of regioselectivity in SNAr reactions.

The mechanism of most SNAr reactions involves a two-step addition-elimination process, which proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgrsc.org In the case of this compound, the attack of a nucleophile at either the C-2 or C-3 position would lead to the formation of a corresponding Meisenheimer complex. capes.gov.bracs.org

Transition Metal-Catalyzed Transformations of this compound Derivatives

Beyond classical SNAr reactions, the C-F bonds in fluorinated benzonitriles can be functionalized through transition metal-catalyzed reactions. These methods offer alternative pathways for creating new chemical bonds that are often not accessible through traditional nucleophilic substitution.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.govspringernature.com However, transition metal complexes, particularly those of palladium, nickel, and cobalt, have been shown to mediate the activation of C-F bonds in polyfluoroarenes. rsc.orgrsc.org This activation can be achieved under various conditions, sometimes requiring specific ligands or additives to facilitate the process. researchgate.nettib.eu

For a molecule like this compound, selective C-F bond activation would open up avenues for introducing a wide range of functional groups. The challenge lies in achieving regioselectivity, i.e., activating one C-F bond over the other. This can often be controlled by the choice of catalyst, ligands, and reaction conditions. Recent advances have even demonstrated photocatalytic and transition-metal-free methods for C-F bond activation. springernature.comnih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govorganic-chemistry.org While these reactions typically employ aryl halides (Cl, Br, I) or triflates as coupling partners, there has been growing interest in using more abundant and less reactive aryl fluorides. researchgate.net

The cross-coupling of polyfluoroarenes often proceeds via the activation of a C-F bond. capes.gov.brrsc.org In the context of this compound, a palladium or nickel catalyst could potentially facilitate the coupling of an organoboron reagent (in a Suzuki reaction) or an amine (in a Buchwald-Hartwig reaction) at one of the fluorinated positions. nih.govwikipedia.orgorganic-chemistry.org The efficiency and regioselectivity of such reactions would be highly dependent on the catalytic system employed. The development of specialized ligands has been instrumental in expanding the scope of these reactions to include less reactive C-F bonds. youtube.com

Table 2: Potential Cross-Coupling Reactions of this compound Derivatives

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Ethoxy-fluoro-cyanobiphenyl | Palladium complex with phosphine (B1218219) ligands |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Amino-ethoxy-fluorobenzonitrile | Palladium complex with bulky phosphine ligands |

This table illustrates potential applications of modern cross-coupling reactions to the title compound.

Reactivity Profile of the Nitrile Group and Ethoxy Substituent

The chemical behavior of this compound is largely dictated by the reactivity of its nitrile (-CN) and ethoxy (-OCH2CH3) functional groups. These groups offer distinct pathways for chemical modification, allowing for the synthesis of a variety of derivatives.

The nitrile group is a versatile functional group that can undergo several important transformations.

Hydrolysis: The hydrolysis of nitriles is a fundamental reaction that can yield either amides or carboxylic acids, depending on the reaction conditions. For instance, the hydrolysis of 2,6-difluorobenzonitrile (B137791) has been studied in high-temperature liquid water, demonstrating that such transformations are feasible for fluorinated benzonitriles. researchgate.net Typically, acid- or base-catalyzed hydrolysis of the nitrile in this compound would be expected to proceed, first forming 4-Ethoxy-2,3-difluorobenzamide, which upon further hydrolysis would yield 4-Ethoxy-2,3-difluorobenzoic acid.

Reduction: The reduction of the nitrile group provides a direct route to primary amines. This transformation can be achieved using a variety of reducing agents. wikipedia.org Catalytic hydrogenation over metal catalysts like Raney nickel or platinum dioxide is a common and economically viable method. wikipedia.orgstudymind.co.uk Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or diisopropylaminoborane (B2863991) are also effective for converting aromatic nitriles to their corresponding benzylamines. wikipedia.orgstudymind.co.uknih.govorganic-chemistry.org The presence of electron-withdrawing fluorine atoms on the aromatic ring generally facilitates this reduction. nih.gov For this compound, reduction would yield (4-ethoxy-2,3-difluorophenyl)methanamine.

| Reagent/Catalyst | Product | General Conditions |

|---|---|---|

| H2, Raney Nickel | Primary Amine | High temperature and pressure |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | Anhydrous ether solvent |

| Diisopropylaminoborane | Primary Amine | Catalytic LiBH4, ambient temperature |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Followed by aqueous workup |

Cycloaddition: The nitrile group can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.org Nitrile oxides, which can be generated in situ from corresponding oximes, react with dipolarophiles like alkenes or alkynes to form five-membered heterocyclic rings. wikipedia.orgnih.gov For example, benzonitrile (B105546) oxide readily undergoes [3+2] cycloaddition with various dipolarophiles to yield isoxazolines or isoxazoles. acs.orgacs.orgcdnsciencepub.com This reactivity provides a pathway to construct complex heterocyclic structures fused to the difluorinated aromatic core of the parent molecule.

The ethoxy group, an aryl ether linkage, is generally stable but can be cleaved under specific reaction conditions.

O-Dealkylation/Hydrogenolysis: A key transformation of aryl ethers is the cleavage of the Caryl-O bond. This reaction, often termed hydrogenolysis, can be achieved using catalytic methods. For example, nickel-catalyzed hydrogenolysis of aryl ethers using molecular hydrogen can selectively cleave the aromatic C-O bond to produce an arene and an alcohol. nih.govrsc.orgthieme-connect.de In the case of this compound, this would lead to the formation of 2,3-difluorobenzonitrile (B1214704) and ethanol. This process is crucial for biomass conversion, where lignin, a polymer rich in aryl ether linkages, is broken down. nih.govthieme-connect.de The cleavage is generally favored on the more electron-deficient aromatic ring in unsymmetrical diaryl ethers. thieme-connect.de

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. For 4-Ethoxy-2,3-difluorobenzonitrile, characteristic absorption bands are expected for the nitrile (C≡N) group, the aromatic ring, the ether linkage (C-O-C), and the carbon-fluorine (C-F) bonds.

Detailed experimental data for the FT-IR spectrum of this compound is not currently available in the reviewed scientific literature. However, based on the analysis of related compounds, such as other fluorinated benzonitriles, the C≡N stretching vibration is anticipated to appear in the region of 2230-2240 cm⁻¹. The C-F stretching vibrations typically produce strong absorption bands in the 1100-1300 cm⁻¹ range. The aromatic C=C stretching vibrations would be observed between 1400 and 1600 cm⁻¹, while the C-O stretching of the ethoxy group would likely be found in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Specific Raman spectral data for this compound has not been reported in the accessible literature. Theoretical and experimental studies on the closely related compound, 4-ethoxy-2,3-difluoro benzamide, have shown characteristic Raman bands for the aromatic ring and C-F bonds. It is expected that for this compound, the symmetric stretching of the aromatic ring and the C≡N bond would give rise to strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

No publicly available experimental ¹H NMR data for this compound could be located. Based on its structure, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the ethoxy group. The aromatic region would likely display a complex splitting pattern due to coupling between the two aromatic protons and with the adjacent fluorine atoms. The ethoxy group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Detailed experimental ¹³C NMR data for this compound is not available in the reviewed literature. The spectrum would be expected to show distinct signals for the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms, with the carbons bonded to fluorine and the nitrile carbon appearing at characteristic downfield shifts. The aromatic carbons would resonate in the typical range of 110-160 ppm.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shifts and coupling constants provide valuable information about the electronic environment of the fluorine atoms.

Experimental ¹⁹F NMR data for this compound is not present in the surveyed scientific databases and publications. The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions of the benzene (B151609) ring. The chemical shifts and the coupling between these two fluorine atoms (³JF-F) would be characteristic of their relative positions and the electronic effects of the ethoxy and nitrile substituents.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and soft ionization techniques are particularly powerful for the analysis of organic molecules.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. For this compound (C₉H₇F₂NO), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass. The use of HRMS in the analysis of polyfluorinated compounds is a well-established method for their structural elucidation. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. In the case of this compound, ESI-MS would be expected to produce a prominent ion corresponding to [C₉H₇F₂NO + H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion could then be performed to induce fragmentation, providing valuable structural information about the connectivity of the molecule. The differentiation of positional isomers of various compounds has been successfully achieved using ESI combined with collision-induced dissociation. nih.gov

Interactive Data Table: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| HRMS | ESI | [M+H]⁺ | Exact mass, elemental formula confirmation |

| ESI-MS | Positive | [M+H]⁺ | Molecular weight confirmation |

| ESI-MS/MS | Positive | Fragment ions | Structural fragmentation pattern |

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

Interactive Data Table: Representative Crystallographic Data for a Substituted Benzonitrile (B105546) Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 10.123 |

| b (Å) | 7.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1191.5 |

| Z | 4 |

Note: This data is representative of a substituted benzonitrile and is for illustrative purposes.

Ancillary Characterization Methods

In addition to the primary spectroscopic and structural techniques, other methods can provide complementary information about the composition and morphology of a compound.

Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For C₉H₇F₂NO, the theoretical elemental composition would be approximately: Carbon 59.02%, Hydrogen 3.85%, and Nitrogen 7.65%. This analysis serves as a fundamental check of the purity and identity of the synthesized compound. The analysis of fluorine content in organofluorine compounds can be achieved through specialized techniques like combustion ion chromatography. numberanalytics.comnih.gov

Scanning Electron Microscopy (SEM): SEM is a powerful imaging technique that provides high-resolution images of the surface of a material. It can be used to study the morphology, crystal habit, and particle size of a solid sample of this compound.

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an electron beam with the sample to produce characteristic X-rays for each element. EDS analysis of this compound would confirm the presence of carbon, nitrogen, oxygen, and fluorine, and could provide semi-quantitative information about their relative abundance. However, the analysis of fluorine by EDS can be challenging due to potential fluorine mobility under the electron beam. acs.orgnih.gov

Interactive Data Table: Theoretical Elemental Analysis for C₉H₇F₂NO

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 59.02% |

| Hydrogen | H | 3.85% |

| Nitrogen | N | 7.65% |

| Fluorine | F | 20.75% |

| Oxygen | O | 8.73% |

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT investigation of 4-Ethoxy-2,3-difluorobenzonitrile would encompass the following key areas:

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found.

Conformational analysis is particularly important for the ethoxy group (-OCH₂CH₃), which can rotate around the C-O bond. This analysis would identify the different possible spatial orientations (conformers) of the ethoxy group and determine their relative energies to identify the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | ~1.39 - 1.41 | ||

| C-F | ~1.35 | ||

| C-O | ~1.36 | ||

| O-C (ethyl) | ~1.43 | ||

| C-C (ethyl) | ~1.52 | ||

| C≡N | ~1.15 | ||

| C-C-C (aromatic) | ~119 - 121 | ||

| C-C-F | ~118 - 120 | ||

| C-O-C | ~118 | ||

| O-C-C | ~109 | ||

| C-C≡N | ~178 - 180 | ||

| C-C-O-C | ~0 or ~180 (for planar/anti-planar) |

Note: This table presents expected ranges for geometric parameters and is for illustrative purposes. Actual values would be determined by DFT calculations.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability and lower chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | Negative value | Represents the ionization potential; higher value indicates better electron-donating ability. |

| LUMO Energy | Negative or slightly positive value | Represents the electron affinity; lower value indicates better electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | Positive value | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: The values in this table are qualitative predictions. Specific energy levels would be calculated using a selected DFT functional and basis set.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes (e.g., C-F stretching, C≡N stretching, aromatic ring vibrations) to the observed peaks.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It provides a visual guide to the charge distribution. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the fluorine atoms, the oxygen atom, and the nitrogen atom of the nitrile group, while the hydrogen atoms of the ethoxy group would exhibit positive potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching, data storage, and frequency conversion. The NLO response of an organic molecule is intrinsically linked to its electronic structure, particularly the arrangement of π-conjugated systems and the presence of electron-donating and electron-accepting groups.

Theoretical investigations into the NLO properties of a molecule such as this compound would typically employ quantum chemical methods like Density Functional Theory (DFT). These studies focus on calculating key parameters that quantify the NLO response.

Key NLO Parameters:

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. |

| Second Hyperpolarizability | γ | Relates to the third-order NLO response, important for third-harmonic generation and other phenomena. |

This table presents the fundamental parameters calculated in theoretical NLO studies.

Computational Ligand-Protein Interaction Modeling

In the realm of drug discovery and molecular biology, computational modeling is a critical tool for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. These methods, often referred to as molecular docking or protein-ligand docking, simulate the binding process to predict the preferred orientation and affinity of the ligand within the protein's binding site.

The process involves several key computational steps:

Preparation of Structures: High-resolution 3D structures of both the ligand (this compound) and the target protein are prepared. This may involve retrieving protein structures from databases like the Protein Data Bank (PDB) and generating a 3D conformer of the ligand.

Docking Simulation: A docking algorithm systematically samples a vast number of possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable and likely binding mode.

The insights gained from these simulations can guide the design of more potent and selective inhibitors or modulators of protein function. The interactions are governed by various non-covalent forces.

Types of Intermolecular Interactions in Ligand-Protein Binding:

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. |

| Electrostatic Interactions | Attractive or repulsive forces between charged atoms or groups. |

This table outlines the primary forces that are evaluated in computational ligand-protein interaction models.

For this compound, the fluorine atoms and the nitrogen of the nitrile group could act as hydrogen bond acceptors, while the phenyl ring can participate in hydrophobic and π-stacking interactions. Computational models would explore these potential interactions to generate a hypothetical binding model, providing a foundation for future experimental validation.

Applications As Key Intermediates and Building Blocks in Advanced Chemical Fields

Role in Pharmaceutical Synthesis and Drug Candidate Development

The strategic placement of fluorine atoms and an ethoxy group on the benzonitrile (B105546) framework makes 4-Ethoxy-2,3-difluorobenzonitrile a valuable building block in medicinal chemistry. These features can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, which are all critical parameters in drug design.

The 4-ethoxy-2,3-difluorophenyl moiety is a key structural component in the development of potent and selective inhibitors of Complement Factor B. Factor B is a serine protease that is a crucial component of the alternative pathway (AP) of the complement system, which is implicated in the pathogenesis of several diseases. doi.org

A prominent example is the development of the oral Factor B inhibitor Iptacopan (LNP023). nih.gov This drug is used for treating complement-mediated diseases such as paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G). doi.orgresearchgate.net The synthesis of Iptacopan and related potent inhibitors involves the incorporation of a 4-ethoxyphenyl group. researchgate.net Research has shown that the substitution pattern, including the ethoxy group on the phenyl ring, is crucial for achieving high potency and affinity for the Factor B protein. researchgate.net The synthesis of these complex molecules relies on the availability of functionalized precursors like this compound, which can be elaborated into the final API.

| Precursor/Scaffold Component | Resulting API Class | Therapeutic Target |

| 4-Ethoxy-difluorophenyl Moiety | Factor B Inhibitors (e.g., Iptacopan) | Complement Factor B |

The this compound structure serves as an important scaffold, or core chemical framework, for structure-based drug design. In the development of Factor B inhibitors, this scaffold was instrumental. nih.gov For instance, the design of Iptacopan (LNP023) involved modifying an initial lead compound by introducing a benzoic acid moiety and replacing a methoxy (B1213986) group with an ethoxy group, which led to a highly potent inhibitor with a dissociation constant (KD) of 0.0079 µM. researchgate.netrsc.org This demonstrates how the 4-ethoxy-difluorophenyl scaffold can be systematically modified to optimize interactions with a protein's binding site, ultimately leading to the discovery of a clinical candidate. rsc.org

Utility in Agrochemical and Pesticide Synthesis

Fluorinated benzonitrile derivatives are a well-established class of intermediates in the agrochemical industry. The presence of fluorine atoms can significantly enhance the efficacy and selectivity of active ingredients in pesticides.

While specific commercial pesticides derived directly from this compound are not widely publicized, its utility is demonstrated in patent literature for novel herbicidal agents. A Chinese patent application describes the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives containing the 2,3-difluoro-4-ethoxyphenyl group that exhibit herbicidal activity.

The synthesis of these patented herbicides involves using a 2,3-difluoro-4-ethoxyphenyl intermediate, for which this compound is a logical precursor. The nitrile group can be converted to other functionalities to build the final heterocyclic herbicide. This highlights the role of this compound as a key building block for a new generation of fluorinated herbicides.

| Intermediate | Potential Agrochemical Class | Mode of Action |

| This compound | Pyridine/Pyrimidine Herbicides | Not specified in literature |

Applications in Materials Science

The unique electronic and structural properties conferred by the fluorine and ethoxy substituents make this compound and its derivatives attractive for the synthesis of advanced materials, particularly in the fields of liquid crystals and specialty polymers.

Aromatic polyether ketones (PEK) and polyether ether ketones (PEEK) are high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. ossila.com The synthesis of these polymers often relies on the use of difluorobenzophenone monomers. ossila.com Related compounds, such as 4-ethoxy-2,3-difluorophenol (B141254), are also recognized as important intermediates for liquid crystal materials.

More directly, a derivative of this compound has been used to synthesize a crucial liquid crystal intermediate. Research has detailed the continuous-flow synthesis of 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol (EDPO), a key intermediate for liquid crystal displays. doi.org This process, starting from a derivative of this compound, was shown to be highly efficient, increasing the yield by 10% and shortening the reaction time by over 70% compared to conventional batch methods. doi.org The resulting EDPO intermediate is valued for producing liquid crystals with fast response times and high stability, essential for modern display technologies like thin-film transistors. doi.org

| Precursor Derivative | Material Application | Key Properties |

| 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol (EDPO) | Liquid Crystal Displays (LCDs) | Fast response, high photothermal stability |

| (Hypothetical) 4-Ethoxy-2,3-difluorobenzophenone | Specialty Polymers (e.g., PEK) | High thermal stability, chemical resistance |

Components in Liquid Crystal Materials Research

This compound is a significant compound in the research and development of advanced liquid crystal (LC) materials. Its molecular structure, featuring a combination of an ethoxy group (-OC2H5), two fluorine atoms at adjacent positions on the benzene (B151609) ring, and a polar nitrile group (-CN), makes it a valuable component in the synthesis of liquid crystals with specific, desirable properties. The presence and positioning of these functional groups influence key characteristics of the resulting LC materials, such as their mesomorphic behavior, dielectric anisotropy, and optical properties.

The fluorinated benzonitrile core is a common motif in modern liquid crystal design. The introduction of fluorine atoms into the molecular structure can lead to materials with lower melting points and a broader nematic phase range. Furthermore, the strong electronegativity of fluorine can significantly alter the dielectric anisotropy of the molecule, a critical parameter for display applications. For instance, lateral difluoro-substituted liquid crystals based on a three-aromatic core have been synthesized and studied to correlate molecular structure with mesomorphism. biointerfaceresearch.com These studies have shown that the difluoro substitution plays a crucial role in determining the phase behavior of the liquid crystal. biointerfaceresearch.com

The research into fluorinated liquid crystals is driven by the demand for materials for advanced display technologies, such as those requiring negative dielectric anisotropy. beilstein-journals.org The specific substitution pattern of this compound, with its combination of electron-donating (ethoxy) and electron-withdrawing (fluoro and nitrile) groups, offers a platform for designing molecules with tailored electronic and physical properties for such applications.

Development of Dyes and Advanced Optical Materials

In the field of dyes and advanced optical materials, this compound serves as a valuable building block for the synthesis of complex organic molecules with specific optical properties. The fluorinated benzonitrile moiety is a key structural element in various functional dyes and pigments. The presence of fluorine atoms can enhance properties such as photostability, solubility in specific solvents, and color tuning.

Fluorobenzonitriles are recognized as important intermediates in the synthesis of dyes. google.com The nitrile group can be chemically transformed into other functional groups, providing a versatile handle for constructing larger chromophoric systems. The difluoro substitution pattern on the benzene ring of this compound can influence the electronic properties of the resulting dye molecules, affecting their absorption and emission spectra.

While specific examples detailing the use of this compound in dye synthesis are not extensively documented in publicly available literature, the general importance of fluorinated aromatics in this area is well-established. For instance, the synthesis and crystal engineering of fluorinated stilbenes, which are known for their optical properties, have been reported. psu.edu These studies often involve the use of fluorinated benzaldehyde (B42025) or benzonitrile precursors. The synthesis of such compounds can involve reactions like the Michaelis–Arbuzow reaction followed by a Horner–Wadsworth–Emmons reaction. psu.edu

The development of advanced optical materials often requires precise control over intermolecular interactions. The fluorine atoms in this compound can participate in non-covalent interactions, such as C–F···H and C–F···F interactions, which can be utilized in crystal engineering to control the solid-state packing of molecules and, consequently, their bulk optical properties. psu.edu

Ligands and Building Blocks for Optoelectronic Materials (e.g., OLEDs)

This compound is a relevant building block for the synthesis of ligands and components for optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs). The unique electronic properties conferred by the combination of the ethoxy, difluoro, and nitrile groups make it an attractive starting material for creating molecules with tailored charge-transport and light-emitting characteristics.

Fluorinated benzonitriles are commonly employed in the synthesis of ligands for metal complexes used in OLEDs. bldpharm.com The nitrile group can act as a coordinating site for metal ions, while the fluorinated phenyl ring can be functionalized to tune the electronic properties and stability of the resulting complex. These complexes are often designed to exhibit efficient phosphorescence, a key requirement for high-efficiency OLEDs.

The introduction of fluorine atoms into the ligands can lead to several advantages. It can increase the electron affinity of the material, facilitating electron injection and transport. Furthermore, the strong C-F bonds can enhance the thermal and chemical stability of the OLED materials, leading to longer device lifetimes. The ethoxy group on the 4-position of the benzonitrile can also influence the solubility and processing of the final materials.

While direct research on OLEDs specifically incorporating ligands derived from this compound is not widely reported, the principles of molecular design in this field strongly suggest its potential utility. The synthesis of materials for optoelectronics often involves cross-coupling reactions to build up conjugated systems, and fluorinated benzonitriles are versatile reactants in such transformations.

Research into Radiopharmaceutical Precursors and Molecular Imaging Agents

This compound holds potential as a precursor in the synthesis of radiopharmaceuticals and molecular imaging agents, particularly for Positron Emission Tomography (PET). The presence of fluorine atoms in its structure makes it a candidate for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which is one of the most commonly used radionuclides in clinical PET imaging.

The development of novel PET tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer and neurological disorders. The general strategy involves labeling a biologically active molecule with a positron-emitting radionuclide. Benzonitrile derivatives are of interest in this context as they can be part of larger molecules that target specific biological sites.

The synthesis of ¹⁸F-labeled radiotracers often involves nucleophilic substitution reactions where a leaving group is replaced by [¹⁸F]fluoride. While direct radiolabeling of an aromatic ring is challenging, precursors containing a suitable leaving group can be synthesized from starting materials like this compound. The stable fluorine atoms already present in the molecule would remain, and a different position could be functionalized for radiolabeling.

Research in this area includes the synthesis and radiolabeling of various benzonitrile-containing compounds. For example, methods for the preparation of 3,4-difluorobenzonitrile, a related compound, highlight its role as a key intermediate in synthesizing fluorine-containing materials. google.com Furthermore, studies on the synthesis and PET imaging of radiolabeled compounds for diseases like Alzheimer's demonstrate the importance of developing new ¹⁸F-labeled molecules. nih.gov The automation of PET radiotracer synthesis is also a key area of research to ensure reliable and safe production for clinical use. youtube.com

The development of radiolabeled dendrimers for PET imaging and radiotherapy also showcases the diverse applications of radiolabeled building blocks. google.com Although specific studies on the radiolabeling of this compound are not prominent, its chemical structure aligns with the requirements for a precursor in this advanced field of medical research.

Conclusion and Future Research Perspectives

Synthesis and Mechanistic Understanding: Current Status and Remaining Challenges

The synthesis of fluorinated aromatic compounds like 4-Ethoxy-2,3-difluorobenzonitrile typically relies on established methodologies, although specific high-yield routes for this particular molecule are not extensively detailed in public literature. Generally, the synthesis would be approached via nucleophilic aromatic substitution (SNAr) on a highly activated precursor or through modern cross-coupling techniques. A common industrial method involves the halogen exchange (Halex) reaction, where chlorine atoms on a precursor molecule are replaced by fluorine using an alkali metal fluoride (B91410) like potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures google.com. For this compound, a plausible route would involve the etherification of a 2,3-difluoro-4-hydroxybenzonitrile (B167122) precursor.

Despite the existence of these general methods, significant challenges remain. The precise control of regioselectivity in fluorination reactions on polysubstituted aromatic rings is a persistent hurdle. The synthesis often requires harsh reaction conditions, which can limit the compatibility with sensitive functional groups researchgate.net.

Mechanistic understanding of these reactions, particularly the role of fluorine substitution on reaction pathways, is an active area of research. For instance, studies on the C-C bond activation of fluorinated benzonitriles using nickel(0) complexes have shown that fluoro-substitution significantly impacts the thermodynamics and kinetics of the reaction acs.org. Density Functional Theory (DFT) calculations have been employed to investigate the reaction intermediates and transition states, revealing how fluorine atoms can stabilize or destabilize certain conformations and reaction pathways acs.org. A key challenge is to deepen this mechanistic insight to allow for more predictable and efficient synthetic designs, reducing the reliance on empirical screening.

Emerging Methodologies for Fluorinated Aromatic Synthesis

The demand for complex fluorinated molecules has spurred the development of innovative synthetic methodologies that offer milder conditions, greater functional group tolerance, and novel reactivity.

Late-Stage Fluorination: A major trend is the development of methods for introducing fluorine atoms at a late stage in a synthetic sequence. This allows for the diversification of complex molecules without the need to carry the fluorine atom through a lengthy synthesis.

Aryne Intermediates: The use of aryne intermediates has emerged as a powerful strategy for the synthesis of fluorinated aromatic compounds. Trapping in-situ generated benzynes with fluoride ions provides a route to various fluoroaromatics rsc.org. This method has been successfully adapted to microflow reactors, often leading to higher yields than traditional batch conditions rsc.org.

C-H Activation: Direct C-H fluorination is a highly sought-after transformation that avoids the need for pre-functionalized substrates. While still challenging, progress is being made using specialized fluorinating agents and transition-metal catalysis.

Flow Chemistry: Continuous flow technology is becoming increasingly important for fluorination chemistry. It allows for the safe handling of hazardous reagents like sulfuryl fluoride (SO2F2) and enables precise control over reaction parameters, often leading to improved yields and safety profiles acs.org. For example, modular flow platforms can generate and immediately use reactive fluorinating species, minimizing waste and decomposition acs.org.

Photoredox Catalysis: Light-mediated reactions are providing new avenues for fluorination and fluoroalkylation under mild conditions. These methods can activate substrates in novel ways, expanding the scope of accessible fluorinated compounds ossila.com.

These emerging techniques hold the promise of making compounds like this compound and its derivatives more accessible, facilitating their exploration in various applications.

Advancements in Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in the study of fluorinated molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely used to predict molecular structures, electronic properties, and spectroscopic signatures researchgate.net. For the related compound 4-ethoxy-2,3-difluoro benzamide, DFT has been used to determine the optimized molecular geometry, vibrational frequencies, and analyze the frontier molecular orbitals (HOMO-LUMO) researchgate.net.

These computational models are crucial for:

Mechanistic Elucidation: As mentioned, DFT calculations help to map out potential energy surfaces for reactions, identifying intermediates and transition states that are often too transient to be observed experimentally acs.org. This provides a deeper understanding of reaction mechanisms and selectivity.

Predicting Reactivity: Computational models can predict the most likely sites for nucleophilic or electrophilic attack on a molecule, guiding the design of synthetic routes. For fluorinated benzonitriles, modeling can help predict the regioselectivity of substitution reactions.

Virtual Screening: By calculating key molecular properties like binding affinities or electronic characteristics, computational methods can screen virtual libraries of compounds for potential biological activity or material properties before committing to their synthesis nih.gov. This bio-computational modeling approach accelerates the discovery of new drug candidates and functional materials nih.gov.

Spectroscopic Analysis: Theoretical calculations of NMR, IR, and Raman spectra can aid in the structural confirmation of newly synthesized compounds by comparing the calculated spectra to experimental data researchgate.net.

Future advancements will likely focus on integrating machine learning and artificial intelligence with quantum chemical calculations to build more accurate predictive models for reactivity, properties, and bioactivity, further accelerating the design-synthesis-test cycle.

Unexplored Applications and Potential for Novel Functional Materials

While this compound is primarily listed as a research chemical or building block, its structural motifs suggest significant potential in several areas of materials science and medicinal chemistry bldpharm.comlab-chemicals.comalfa-chemistry.com. Fluorinated benzonitriles are key components in the synthesis of a wide range of functional molecules.

Liquid Crystals and OLEDs: The polarity and rigidity of the benzonitrile (B105546) core, combined with the electronic influence of the fluorine and ethoxy groups, make this scaffold a candidate for inclusion in liquid crystal mixtures or as a building block for ligands in Organic Light-Emitting Diode (OLED) materials ossila.com. Fluorinated phenyltetrazoles, derived from fluorobenzonitriles, have been used to create iridium complexes with high photoluminescence quantum yields for OLED applications ossila.com.

Agrochemicals and Pharmaceuticals: The presence of fluorine is known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules rsc.org. The difluorobenzonitrile moiety is a common feature in many agrochemicals and pharmaceuticals. The specific substitution pattern of this compound could be explored to develop new herbicides, fungicides, or therapeutic agents.

Advanced Polymers and Functional Materials: Fluorinated monomers are used to create polymers with unique properties, such as high thermal stability, chemical resistance, and specific surface properties (hydrophobicity) rsc.orgman.ac.uk. This compound could serve as a precursor to such specialized monomers. The nitrile group can also be chemically transformed into other functional groups, such as tetrazoles or amides, further expanding its utility as a versatile building block for creating novel materials with tailored properties ossila.com.

The primary challenge in exploring these applications is the limited commercial availability and synthetic accessibility of the compound. Future research, driven by the emerging synthetic and computational methodologies discussed above, will be critical to unlocking the full potential of this compound and related fluorinated aromatic nitriles in the development of next-generation functional materials.

Q & A

Basic: What are the key physicochemical properties of 4-Ethoxy-2,3-difluorobenzonitrile, and how are they experimentally determined?

This compound (CAS UN3439) is a fluorinated aromatic nitrile with a molecular formula of C₉H₇F₂NO. Key properties include:

- Melting Point : 43–45°C (determined via differential scanning calorimetry) .

- Molecular Weight : 195.16 g/mol (calculated via high-resolution mass spectrometry).

- Solubility : Typically soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as inferred from synthesis protocols for structurally similar compounds .

Methodology : Melting points are validated using calibrated melting-point apparatus, while solubility is assessed through gravimetric analysis in solvent-saturation experiments.

Basic: What synthetic routes are reported for this compound?

A common route involves Friedel-Crafts alkylation or nucleophilic aromatic substitution on fluorinated benzontrile precursors. For example:

- Step 1 : Ethoxylation of 2,3-difluoro-4-nitrobenzonitrile using sodium ethoxide in ethanol under reflux (60–80°C).

- Step 2 : Reduction of the nitro group to an amine (if required), followed by cyanation via Rosenmund-von Braun reaction .

Optimization : Reaction yields improve with anhydrous conditions and catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) .

Advanced: How can computational chemistry aid in predicting reactivity or stability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

- Electrostatic Potential Maps : Identifying electron-deficient regions (e.g., nitrile group) prone to nucleophilic attack .

- Thermal Stability : Molecular dynamics simulations predict decomposition pathways under thermal stress, aligning with experimental thermogravimetric analysis (TGA) data .

Application : These methods guide the design of derivatives with enhanced stability for high-temperature reactions .

Advanced: How can microfluidic systems improve the synthesis scalability of derivatives like this compound?

Microreactors enable continuous-flow synthesis , offering advantages over batch processes:

- Precision : Enhanced heat/mass transfer reduces side reactions (e.g., hydrolysis of the nitrile group).

- Scalability : A study demonstrated a 92% yield for a related liquid crystal intermediate (1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol) using a T-shaped microreactor at 50°C and 2 mL/min flow rate .

Methodology : Computational fluid dynamics (CFD) models optimize reactor geometry and residence time distribution .

Advanced: How should researchers address contradictions in spectroscopic data for fluorinated benzonitriles?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting patterns) may arise from:

- Dynamic Effects : Restricted rotation of the ethoxy group causing atropisomerism.

- Solvent Interactions : Polar solvents like DMSO-d₆ can shift nitrile IR stretches (e.g., from ~2230 cm⁻¹ to 2215 cm⁻¹) .

Resolution : Use low-temperature NMR (−40°C) to freeze conformational changes and compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) .

Basic: What analytical techniques are critical for characterizing this compound?

- HPLC-PDA : Purity assessment (≥97% by area normalization) .

- GC-MS : Detects volatile byproducts (e.g., ethoxy-fluorophenols).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies (e.g., JRC 2023 data) .

Advanced: What strategies mitigate hazards during handling of this compound?

- Toxicity : Classified as UN3439 (toxic solids), requiring PPE (nitrile gloves, fume hoods).

- Waste Management : Neutralize nitrile groups with alkaline hydrogen peroxide before disposal .

Validation : Safety protocols align with Chemtronica AB guidelines for structurally similar fluorinated aromatics .

Advanced: How does substituent positioning (ethoxy vs. methoxy) influence the electronic properties of fluorinated benzonitriles?

Comparative studies using Hammett constants (σₚ) show:

- Ethoxy Group : Electron-donating (+I effect) reduces nitrile electrophilicity vs. methoxy derivatives.

- Fluorine Atoms : Strong −I effects enhance para-substituted ring polarization, confirmed via UV-Vis spectroscopy (λₘₐₐₓ shifts ~10 nm) .

Basic: What are the primary research applications of this compound?

- Organic Synthesis : Intermediate for liquid crystals, agrochemicals, and pharmaceuticals (e.g., benzodiazepine analogs) .

- Material Science : Building block for fluorinated polymers with low dielectric constants .

Advanced: How can researchers leverage structural analogs (e.g., 5-Bromo-2,3-difluorobenzonitrile) to explore SAR?

Structure-activity relationship (SAR) studies benefit from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。